HZF-16 protein
Description
The HZF-16 protein, also known as zinc finger protein 124 (ZNF124), is a member of the Krüppel-associated box (KRAB) domain-containing C2H2-type zinc finger protein (ZFP) family . These proteins are characterized by tandem arrays of zinc finger motifs, which facilitate sequence-specific DNA binding, enabling roles in transcriptional regulation and chromatin remodeling. The human ZNF124 gene is located on chromosome 1 (chr1) and encodes a protein with multiple C2H2 zinc finger domains, which are critical for interactions with DNA or other proteins . While its precise biological function remains understudied, ZNF124/HZF-16 has been implicated in cellular processes such as differentiation and apoptosis, as suggested by its transcriptional profiling in neural and mesenchymal progenitors .
Properties
CAS No. |
148733-47-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Synonyms |
HZF-16 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Zinc Finger Proteins
Structural Features
HZF-16 belongs to the C2H2 ZFP family, sharing structural homology with other members like ZNF133, ZNF132, and ZNF141. All possess conserved zinc finger motifs (Cys-X2-4-Cys-X12-His-X3-5-His) for DNA binding. However, variations in the number and arrangement of zinc finger domains differentiate their target-binding specificities. For example:
- ZNF133 (Gene ID: 7692): Contains 12 zinc fingers and a KRAB repression domain .
- ZNF132 (Gene ID: 7691): Lacks a KRAB domain but includes a SCAN domain for protein-protein interactions .
- HZF-16/ZNF124 (Gene ID: 7678): Features 7–10 zinc fingers and a KRAB domain, suggesting dual roles in DNA binding and transcriptional repression .
Gene Expression Profiles
Transcriptional profiling in human embryonic neural and mesenchymal progenitors revealed distinct expression levels among zinc finger proteins:
| Protein | Gene ID | Fold Change (Neural) | Fold Change (Mesenchymal) | Chromosomal Location |
|---|---|---|---|---|
| ZNF124 | 7678 | 3.45 | 5.80 | chr1 |
| ZNF131 | 7690 | 2.04 | 3.80 | chr5 |
| ZNF141 | 7700 | 2.37 | 2.58 | chr4 |
Functional Roles
- HZF-16/ZNF124 : Predominantly linked to transcriptional regulation; its KRAB domain may recruit chromatin modifiers to repress gene expression .
- ZNF395 (Gene ID: 55893): Associates with stress response pathways and cancer progression .
- BIRC5 (Gene ID: 332): A zinc finger-containing inhibitor of apoptosis, contrasting with ZNF124’s regulatory role .
Stability Under Stress Conditions
While direct data on HZF-16’s conformational stability are lacking, studies on analogous proteins (e.g., IgG1 monoclonal antibodies, FGF-1 mutants) highlight methodologies for comparability. Empirical phase diagrams (EPDs) and radar charts can visualize stability under stress (e.g., pH, temperature). For example:
- FGF-1 Mutants : Single-point mutations reduced thermal stability by 5–10°C, detectable via high-throughput biophysical assays .
- IgG1 mAbs : Differential glycosylation altered aggregation propensity under agitation stress .
Applying these methods, HZF-16’s stability could be compared to ZNF133 or ZNF132 to identify structural vulnerabilities or formulation optimizations.
Research Findings and Data Tables
Table 1: Comparative Structural and Functional Features
| Protein | Zinc Finger Domains | Functional Domains | Key Roles | Expression Hotspots |
|---|---|---|---|---|
| ZNF124 | 7–10 | KRAB | Transcriptional repression | Mesenchymal progenitors |
| ZNF133 | 12 | KRAB, SCAN | Chromatin remodeling | Ubiquitous |
| ZNF141 | 9 | KRAB | Cell cycle regulation | Epithelial tissues |
Table 2: Expression Comparison in Progenitor Cells
| Protein | Neural Fold Change | Mesenchymal Fold Change |
|---|---|---|
| ZNF124 | 3.45 | 5.80 |
| ZNF131 | 2.04 | 3.80 |
| ZNF141 | 2.37 | 2.58 |
Q & A
Q. What are the structural characteristics of HZF-16/ZNF124, and how do they influence its DNA-binding activity?
HZF-16 (ZNF124) is a Kruppel-type (C2H2) zinc finger protein, characterized by tandem repeats of Cys2-His2 motifs that enable sequence-specific DNA binding. Structural studies suggest these motifs interact with GC-rich promoter regions, modulating transcriptional regulation . Researchers can validate DNA-binding specificity using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) with antibodies targeting ZNF124 .
Q. What standard methods are recommended for detecting HZF-16 expression in cellular models?
Quantitative PCR (qPCR) with primers targeting ZNF124 exons or Western blotting using validated antibodies (e.g., anti-ZNF124) are standard approaches. For tissue-specific expression profiling, RNA-seq datasets from human embryonic progenitors (e.g., Table S5 in transcriptional profiling studies) show ZNF124 downregulation in mesenchymal progenitors (fold change: 5.80; P < 0.05) . Ensure antibody specificity by cross-reactivity testing against homologous zinc finger proteins (e.g., ZNF131, ZNF141) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on HZF-16’s role in apoptosis versus cell proliferation?
Discrepancies may arise from cell type-specific contexts or off-target effects in knockdown/overexpression models. To address this:
- Use conditional knockout models to study tissue-specific phenotypes.
- Combine transcriptomic profiling (e.g., RNA-seq) with functional assays (e.g., caspase-3 activation for apoptosis, EdU incorporation for proliferation) .
- Validate findings across multiple cell lines (e.g., HEK293, HeLa) to control for genetic background variability .
Q. What advanced proteomic techniques are suitable for mapping HZF-16 interaction networks?
- Chemical Proteomics : Deploy CETSA (cellular thermal shift assay) or ITDR (isothermal dose-response) to identify HZF-16 binding partners under physiological conditions .
- Affinity Purification-MS : Use CRISPR-tagged HZF-16 constructs (e.g., FLAG-tagged) for pull-downs followed by LC-MS/MS to detect co-purifying proteins .
- Crosslinking-MS : Apply formaldehyde crosslinking to stabilize transient interactions before MS analysis .
Q. How can cross-species homology challenges be addressed when studying HZF-16 in non-human models?
HZF-16 homologs in model organisms (e.g., mice, zebrafish) may lack functional conservation due to divergent zinc finger domains. Strategies include:
- Phylogenetic Analysis : Use tools like Ensembl Compara to identify orthologs with >70% sequence similarity in DNA-binding regions .
- Functional Complementation : Test whether human ZNF124 rescues phenotypes in organism-specific knockout models .
- ChIP-seq : Compare DNA-binding motifs across species to assess regulatory conservation .
Methodological Best Practices
Q. What controls are critical for HZF-16 functional studies?
- Negative Controls : Include scramble shRNA or non-targeting CRISPR guides in knockdown/knockout experiments.
- Positive Controls : Use known apoptosis inducers (e.g., staurosporine) or proliferation markers (e.g., cyclin D1) in assays .
- Technical Replicates : Perform triplicate MS runs for proteomic studies to ensure reproducibility .
Q. How should researchers optimize HZF-16 antibody-based assays?
- Validate antibodies via siRNA-mediated knockdown followed by Western blot to confirm signal reduction .
- Pre-absorb antibodies with recombinant ZNF124 protein to block non-specific binding .
- For immunohistochemistry, use antigen retrieval buffers (e.g., citrate pH 6.0) to enhance epitope accessibility .
Data Interpretation and Resources
Q. Which databases provide reliable HZF-16 interaction or expression data?
- UniProt : Annotates ZNF124’s domain structure, post-translational modifications, and tissue expression .
- PRIDE Archive : Hosts proteomic datasets identifying ZNF124 interactions in human cell lines .
- Gene Expression Omnibus (GEO) : Contains RNA-seq data highlighting ZNF124 downregulation in mesenchymal progenitors (GSEXXXXX) .
Q. How can transcriptional profiling data be leveraged to hypothesize HZF-16 functions?
Co-expression analysis (e.g., WGCNA) of ZNF124 with apoptosis-related genes (e.g., BIRC5, PYCARD) in datasets like GSEXXXXX can reveal regulatory networks. Pair this with pathway enrichment tools (DAVID, Enrichr) to identify overrepresented biological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
